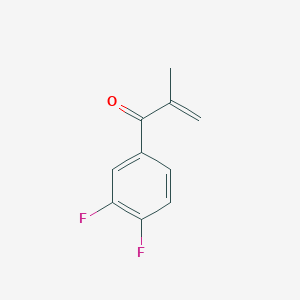
1-(3,4-Difluorophenyl)-2-methyl-2-propenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorophenyl)-2-methyl-2-propenone: is an organic compound characterized by the presence of a difluorophenyl group attached to a propenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)-2-methyl-2-propenone can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired propenone compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Difluorophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone to alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 1-(3,4-Difluorophenyl)-2-methyl-2-propenone is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which are valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential as anti-inflammatory and anticancer agents .
Industry: The compound is utilized in the production of agrochemicals, where it acts as a precursor to active ingredients in pesticides and herbicides. Additionally, it is used in the manufacture of specialty polymers and coatings .
Mécanisme D'action
The mechanism of action of 1-(3,4-difluorophenyl)-2-methyl-2-propenone involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors, leading to therapeutic effects. For example, its derivatives may inhibit key enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- 1-(2,4-Difluorophenyl)-2-methyl-2-propenone
- 1-(3,4-Difluorophenyl)-2-propanone
- 1-(3,4-Difluorophenyl)-2-butanone
Comparison: 1-(3,4-Difluorophenyl)-2-methyl-2-propenone is unique due to its specific substitution pattern and the presence of the propenone moiety. This structure imparts distinct reactivity and properties compared to its analogs. For instance, the position of the fluorine atoms can significantly influence the compound’s electronic properties and reactivity in chemical reactions .
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-2-methylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWBYVVVLSVTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)





![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)



